molecular formula C25H26N6O2 B2473910 1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-18-4

1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Numéro de catalogue: B2473910
Numéro CAS: 852451-18-4
Poids moléculaire: 442.523
Clé InChI: DPVQMMNUKRTTTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The structure features a 3,4-dimethylphenyl group at the 1-position and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at the 5-position. The phenylpiperazine moiety is notable for enhancing binding affinity to serotonin and dopamine receptors, while the dimethylphenyl group may improve lipophilicity and metabolic stability .

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-8-9-21(14-19(18)2)31-24-22(15-27-31)25(33)30(17-26-24)16-23(32)29-12-10-28(11-13-29)20-6-4-3-5-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVQMMNUKRTTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 352.43 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core with substitutions that enhance its biological activity. The presence of a piperazine moiety is particularly significant as it may contribute to receptor binding and modulation.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by interfering with viral replication processes. For example, compounds structurally similar to our target compound have demonstrated anti-Zika virus activity .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Anticancer Activity

Studies have evaluated the anticancer potential of the compound against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF7 (Breast)5.2CDK2 and CDK9 inhibition
HCT116 (Colon)6.0Apoptosis induction
HeLa (Cervical)7.5Cell cycle arrest

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Antiviral Activity

The antiviral efficacy was assessed using a reporter assay for Zika virus:

CompoundEC50_{50} (µM)CC50_{50} (µM)Selectivity Index
Target Compound5.1397.6

These results indicate that the compound has a promising therapeutic window for further development as an antiviral agent.

Case Studies

Several studies have been conducted to explore the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on CDK Inhibition : A study demonstrated that pyrazolo[3,4-d]pyrimidines could effectively inhibit CDK2 and CDK9, resulting in increased apoptosis in cancer cells. The study reported that compounds with specific substitutions exhibited enhanced potency compared to others without such modifications .
  • Antiviral Research : Another investigation focused on the antiviral properties against Zika virus, where structural modifications were found to significantly affect activity levels. The study highlighted that electron-withdrawing groups at specific positions enhanced antiviral efficacy while maintaining low cytotoxicity .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C20H24N4O2C_{20}H_{24}N_4O_2, and it features a complex structure that includes a pyrazolo[3,4-d]pyrimidin core. The presence of the 3,4-dimethylphenyl and 4-phenylpiperazine moieties contributes to its biological activity, enhancing interactions with specific biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidin compounds exhibit promising antimicrobial properties. For example, compounds synthesized from similar scaffolds demonstrated significant activity against various bacterial strains and fungi. These findings suggest that 1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be explored further as a potential antimicrobial agent .

Anticancer Potential

Research has also highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit cancer cell proliferation in vitro and in vivo by targeting specific pathways involved in tumor growth and survival. The unique structural features of 1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may enhance its efficacy against certain cancer types .

Neurological Applications

The incorporation of piperazine rings is known to influence the central nervous system activity of compounds. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects through modulation of neurotransmitter systems, particularly GABAergic pathways . Further investigation into its neuropharmacological profile could yield new treatments for anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial activity using agar well diffusion methods. The results indicated that specific derivatives exhibited higher efficacy than standard antibiotics against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

In vitro assays using various cancer cell lines demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine structure could significantly reduce cell viability through apoptosis induction. The study emphasized the need for further optimization of these compounds to enhance their selectivity and potency .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidinones are structurally distinct from pyrazolo[1,5-a]pyrimidinones (e.g., MK63 and MK66 in ), which exhibit different ring fusion patterns. The [3,4-d] fusion in the target compound allows for substitution at the 1- and 5-positions, enabling dual functionalization critical for receptor selectivity .

Substituent Analysis

Table 1: Key Substituents and Their Implications

Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Notable Features Source
Target Compound 3,4-Dimethylphenyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl ~507.6 Enhanced lipophilicity and CNS penetration due to phenylpiperazine
Example 29 () H 2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one ~473.5 Chromenone group introduces planar aromaticity; lower molecular weight
Example 52 () 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl ~579.1 Oxazinyl group improves solubility; fluorinated chromenone enhances metabolic resistance
MK63 () 2,3,4,5-Tetrafluorophenyl Phenyl (pyrazolo[1,5-a]pyrimidinone core) ~385.3 Fluorinated aryl groups increase electronegativity and binding affinity

Functional Group Contributions

  • Phenylpiperazine : Present in the target compound and Example 52 (), this group is associated with dopamine D2 and serotonin 5-HT1A receptor modulation. Its absence in MK63 () limits CNS activity .
  • Fluorinated Aromatics: Fluorine in Example 29 () and MK63 () enhances metabolic stability and bioavailability compared to the non-fluorinated target compound .
  • Dimethylphenyl vs. Oxazinyl : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity (clogP ~3.5) relative to the oxazinyl group in Example 52 (), which may improve blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodology : Synthesis involves multi-step reactions with pyrazolo[3,4-d]pyrimidine core formation, followed by functionalization. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity for cyclization steps, while ethanol improves intermediate solubility .
  • Catalysts : Triethylamine or Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling or amidation reactions .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during heterocycle formation .
    • Table 1 : Synthesis Optimization Parameters
StepSolventCatalystTemp. (°C)Yield (%)
CyclizationDMSOTriethylamine8068–72
FunctionalizationEthanolPd(PPh₃)₄6055–60

Q. How is the molecular structure confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylphenyl groups at 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Focus on kinase inhibition or antiproliferative activity:

  • Kinase Assays : Use ATP-competitive assays (e.g., EGFR or VEGFR kinases) with luminescence-based detection .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance target selectivity?

  • Methodology :

  • Substituent Variation : Replace the 4-phenylpiperazine group with bicyclic amines (e.g., morpholine) to alter steric/electronic profiles .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to kinase ATP pockets .
  • Table 2 : SAR of Analogues
ModificationIC₅₀ (EGFR, nM)Selectivity (VEGFR/EGFR)
4-Phenylpiperazine12.50.8
4-Morpholine8.31.5

Q. How to resolve contradictions in biological activity data across assays?

  • Methodology :

  • Assay Replication : Repeat under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Assays : Validate antiproliferative activity via clonogenic assays alongside MTT .
  • Stability Testing : Use LC-MS to confirm compound integrity in cell culture media over 24h .

Q. What computational strategies predict pharmacokinetic properties and drug-likeness?

  • Methodology :

  • ADMET Prediction : SwissADME or QikProp to assess LogP (optimal 2–3), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions .
  • Molecular Dynamics : Simulate solubility in aqueous/organic phases using GROMACS .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodology :

  • Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases .
  • Covalent Modification : Introduce acrylamide moieties for irreversible binding to specific cysteine residues .

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